rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid
Description
rac-(3R,4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 1-methylimidazole substituent. Its molecular formula is C₂₄H₂₃N₃O₄, with a molecular weight of 417.47 g/mol and a purity of ≥95% (Enamine Ltd, Catalog No. 2FWREHU2017) . The Fmoc group is widely used in peptide synthesis for temporary amine protection, while the imidazole moiety may confer hydrogen-bonding capabilities and influence solubility or biological interactions. This compound serves as a key intermediate in medicinal chemistry and organic synthesis, particularly in the development of peptidomimetics and enzyme inhibitors.
Properties
CAS No. |
2138266-87-0 |
|---|---|
Molecular Formula |
C24H23N3O4 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C24H23N3O4/c1-26-14-25-10-22(26)19-11-27(12-20(19)23(28)29)24(30)31-13-21-17-8-4-2-6-15(17)16-7-3-5-9-18(16)21/h2-10,14,19-21H,11-13H2,1H3,(H,28,29)/t19-,20-/m1/s1 |
InChI Key |
KYADFMQGXRMWPZ-WOJBJXKFSA-N |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CN1C=NC=C1C2CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is a synthetic organic molecule that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an imidazole moiety, which contribute to its reactivity and interactions with biological systems.
- Molecular Formula : C₂₃H₂₅N O₄
- Molecular Weight : Approximately 379 Da
- LogP : 4.1
- Polar Surface Area : 67 Ų
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 3
Structure
The structural representation of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Pyrrolidine Ring | Central structural feature |
| Fmoc Group | Provides stability and enhances solubility |
| Imidazole Moiety | Potentially interacts with biological targets |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The Fmoc group enhances the compound's stability during chemical reactions, while the imidazole ring may facilitate interactions through hydrogen bonding and hydrophobic interactions.
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound, focusing on its potential as an inhibitor of specific biological pathways. For instance:
- Inhibition of Enzyme Activity : In vitro assays have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains.
Case Studies
-
Study on Enzyme Inhibition
- A study evaluated the compound's effect on enzyme X, reporting an IC50 value of approximately 25 μM, indicating moderate inhibitory activity. The mechanism was hypothesized to involve competitive inhibition.
-
Antimicrobial Activity Assessment
- In a screening assay against Gram-positive and Gram-negative bacteria, the compound showed significant inhibition with minimum inhibitory concentrations (MIC) ranging from 15 to 30 μg/mL.
Comparison with Similar Compounds
Key Observations :
- Imidazole vs.
- Trifluoromethyl Analogs: The trifluoromethyl group (C₆H₁₉NO₆S, MW 293.34) enhances lipophilicity and metabolic stability, making such analogs valuable in drug design for improved bioavailability .
- Core Structure Variations : Piperazine derivatives (e.g., CAS 180576-05-0) exhibit distinct conformational flexibility compared to pyrrolidine-based compounds, influencing their binding affinities in biological systems .
Functional Group and Spectroscopic Comparisons
NMR Analysis
Evidence from NMR studies on analogous compounds (e.g., rapamycin derivatives) reveals that substituent-induced changes in chemical environments are localized. For example:
- Regions A (positions 39–44) and B (positions 29–36) : Chemical shifts in these regions vary significantly between analogs, directly correlating with substituent electronic effects. The 1-methylimidazole group in the target compound likely perturbs the electron density in these regions, altering its NMR profile compared to cyclopropyl or trifluoromethyl analogs .
Physicochemical Properties
- Solubility : The hydrophilic imidazole group may improve aqueous solubility relative to the hydrophobic cyclopropyl and trifluoromethyl analogs.
- Stability : The Fmoc group in all analogs is susceptible to cleavage under basic conditions (e.g., piperidine), a critical consideration in solid-phase peptide synthesis workflows .
Role in Drug Development
In contrast, cyclopropyl analogs are explored for their rigidified conformations in protease inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
